2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Bromodomain Inhibition BRD4 Epigenetics

2-(4-Bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 620590-17-2, PubChem CID is a synthetic small molecule belonging to the 5,6,7,8-tetrahydroquinazoline-4(1H)-thione class. Its structure features a partially saturated bicyclic core bearing a thione group at the 4-position, a 4-bromophenyl substituent at the 2-position, and a flexible 3-methoxypropyl chain at the N1 position.

Molecular Formula C18H21BrN2OS
Molecular Weight 393.34
CAS No. 620590-17-2
Cat. No. B2601122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
CAS620590-17-2
Molecular FormulaC18H21BrN2OS
Molecular Weight393.34
Structural Identifiers
SMILESCOCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br
InChIInChI=1S/C18H21BrN2OS/c1-22-12-4-11-21-16-6-3-2-5-15(16)18(23)20-17(21)13-7-9-14(19)10-8-13/h7-10H,2-6,11-12H2,1H3
InChIKeyMOEWQROHCBAOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 620590-17-2): Chemical Identity and Core Characteristics for Research Procurement


2-(4-Bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 620590-17-2, PubChem CID 1589609) is a synthetic small molecule belonging to the 5,6,7,8-tetrahydroquinazoline-4(1H)-thione class [1]. Its structure features a partially saturated bicyclic core bearing a thione group at the 4-position, a 4-bromophenyl substituent at the 2-position, and a flexible 3-methoxypropyl chain at the N1 position [1]. The molecular formula is C18H21BrN2OS with a molecular weight of 393.3 g/mol, and it exhibits a computed XLogP3-AA of 3.8, zero hydrogen bond donors, and a topological polar surface area of 56.9 Ų [1]. These physicochemical properties place it within a drug-like chemical space, and the tetrahydroquinazoline-thione scaffold is recognized in the patent and medicinal chemistry literature as a privileged structure for inhibiting protein targets including KRAS and bromodomain-containing proteins, as well as for selective cytotoxicity applications [2][3].

Bromodomain & KRAS pathway research scaffold
N1-chain-dependent affinity and selectivity profile
Balanced lipophilicity for intracellular target studies

Why Generic 5,6,7,8-Tetrahydroquinazoline-4(1H)-thiones Cannot Substitute for 2-(4-Bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in Research Applications


Within the 5,6,7,8-tetrahydroquinazoline-4(1H)-thione chemotype, both the nature of the N1 substituent and the electronic character of the C2 aryl group profoundly modulate target binding, selectivity, and cellular activity. The target compound’s specific combination of a 4-bromophenyl at C2 and a 3-methoxypropyl at N1 is not a trivial variation. Published crystallographic and biochemical data for related tetrahydroquinazoline-based KRAS G12C inhibitors demonstrate that the N1 substituent occupies a distinct sub-pocket, and even small alterations can ablate binding affinity [1]. Similarly, structure-activity relationship (SAR) studies on tetrahydroquinazoline-thiones as bromodomain inhibitors reveal that the C2 aryl halide substitution pattern directly impacts the IC50 against BRD4 and related bromodomains, with single-atom changes shifting potency by orders of magnitude [2]. The 3-methoxypropyl chain provides a specific balance of lipophilicity, hydrogen-bond acceptor capacity, and conformational flexibility that cannot be replicated by analogs carrying shorter alkyl linkers, hydroxyl-terminated chains, or bulkier aromatic N1 substituents [3]. Therefore, procurement decisions must be guided by compound-specific evidence rather than scaffold-level assumptions.

N1 substituent identity may shift bromodomain affinity by orders of magnitude.
C2 4-bromophenyl substitution pattern directly impacts potency; other halogens or unsubstituted phenyl may not transfer.
3-Methoxypropyl chain provides a specific HBA/lipophilicity balance not replicated by hydroxyl or aryl N1 groups.

Quantitative Evidence Guide: 2-(4-Bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione Performance Data vs. Structural Analogs


BRD4-BD1 Bromodomain Inhibition: Potency Advantage of the 3-Methoxypropyl Chain over the 4-Methoxyphenyl N1 Analog

In a direct BindingDB-curated BROMOscan assay measuring inhibition of the human BRD4 bromodomain 1 (BD1), the target compound bearing a 3-methoxypropyl N1 substituent exhibited an IC50 of 4,600 nM. By contrast, the closely related analog 2-(4-bromophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (MLS000579915, SMR000199154), which replaces the flexible alkyl ether chain with a rigid 4-methoxyphenyl ring at N1, showed a substantially weaker IC50 of 49,800 nM against the same target [1]. This represents an approximately 10.8-fold improvement in potency conferred specifically by the 3-methoxypropyl N1 substitution pattern. Both compounds share identical C2 4-bromophenyl substitution and the tetrahydroquinazoline-4(1H)-thione core, isolating the N1 group as the key differential variable [2].

BRD4-BD1 inhibition
Head-to-head
4.6 µM vs 49.8 µM ~10.8×
N1 chain-dependent BRD4-BD1 affinity context
BROMOscan assay; supports SAR optimization.
Bromodomain Inhibition BRD4 Epigenetics BROMOscan

BRPF1 (Peregrin) Bromodomain Engagement: Selective Affinity of the 3-Methoxypropyl-Substituted Compound

In the same BROMOscan profiling panel, the target compound demonstrated a notably stronger affinity for the BRPF1 (peregrin) bromodomain, with an IC50 of 220 nM, compared to its activities against BRD4-BD1 (4,600 nM) and BRPF3 (12,000 nM) [1]. No corresponding BRPF1 data is publicly available for the N1-(4-methoxyphenyl) analog, precluding a direct pair-wise comparison. However, the 220 nM IC50 value for BRPF1 represents a 20.9-fold selectivity window over BRD4-BD1 and a 54.5-fold window over BRPF3 within the compound’s own selectivity profile, indicating that the 3-methoxypropyl chain contributes to recognition of non-BRD4 bromodomain family members [2]. This selectivity fingerprint differentiates the target compound from pan-bromodomain inhibitors and positions it as a chemical probe candidate for dissecting BRPF1-dependent biology.

BRPF1 selectivity
Reported
220 nM
≥20.9× over BRD4-BD1 ≥54.5× over BRPF3
BRPF1-selective affinity context for epigenetic probe studies
BROMOscan panel; compound-internal selectivity profile.
Bromodomain BRPF1 Peregrin Epigenetic Reader

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Hydroxyl-Terminated and 4-Methoxyphenyl N1 Analogs

The target compound’s computed XLogP3-AA of 3.8, hydrogen bond acceptor count of 2, and zero hydrogen bond donors (PubChem computed properties) establish a distinct physicochemical profile relative to two available comparator analogs [1]. The 2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (ZINC02841453) introduces a terminal hydroxyl group, increasing hydrogen bond donor count to 1 and lowering predicted logP, which may reduce passive membrane permeability relative to the methoxypropyl ether [2]. At the other extreme, the 1-(4-methoxyphenyl) analog (MLS000579915) has a larger aromatic N1 substituent and a molecular weight of 427.36 Da vs. 393.3 Da, exceeding the target compound by ~34 Da . The 3-methoxypropyl chain thus occupies an intermediate property space—not too polar (avoids a free hydroxyl), not too large or aromatic—that is often associated with balanced solubility and permeability in CNS and intracellular target applications. These properties were computed and have not been experimentally verified for the target compound.

Physicochemical profile
Class-level inference
XLogP3 3.8
HBD 0
MW 393.3 Da
Computed profile intermediate between polar and bulky N1 analogs
Experimental logD/solubility data not available.
Physicochemical Properties Lipophilicity Permeability Drug-likeness

Class-Level Evidence: Tetrahydroquinazoline-4(1H)-thione Scaffold Validated as KRAS G12C Inhibitor Chemotype in Patent Literature

Pfizer’s WO/2019/155399 A1 patent application explicitly claims tetrahydroquinazoline derivatives represented by formula I as inhibitors of the KRAS protein, with demonstrated utility in treating KRAS-driven cancers [1]. The patent encompasses compounds bearing C2 aryl, N1 alkyl/aryl, and C4 thione or carbonyl substituents. Additionally, a co-crystal structure of a quinazoline-based inhibitor (JBI739) covalently bound to KRAS G12C (PDB 5YY1) confirms that the tetrahydroquinazoline core engages the switch II pocket of KRAS, with the N1 substituent extending toward a solvent-exposed region [2]. While the specific target compound CAS 620590-17-2 is not explicitly exemplified in the available public record, its structural features—the 4-bromophenyl at C2 enabling potential lipophilic pocket occupancy, the thione at C4 allowing non-covalent or covalent interactions, and the methoxypropyl at N1 providing tunable solubility—are fully consistent with the patented pharmacophore model. In vitro IC50 values for the most potent patented analogs reach sub-nanomolar ranges in KRAS G12C biochemical assays [3].

KRAS G12C class evidence
Class-level inference
Scaffold validated in patent WO/2019/155399; co-crystal PDB 5YY1 confirms switch II pocket binding.
Congruence with KRAS G12C pharmacophore
No direct KRAS data for this compound; requires de novo assay.
KRAS G12C Cancer Covalent Inhibitor Quinazoline

Recommended Research and Industrial Application Scenarios for 2-(4-Bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione Based on Quantitative Evidence


BRPF1-Focused Epigenetic Chemical Probe Development

The compound’s most differentiated quantitative feature is its 220 nM IC50 against the BRPF1 bromodomain, with ≥20-fold selectivity over BRD4-BD1 [1]. This selectivity profile makes it suitable as a starting scaffold for developing chemical probes to dissect BRPF1-dependent transcriptional regulation in acute myeloid leukemia and developmental biology models. Procurement is indicated for research groups studying non-BET bromodomain functions where pan-BRD inhibitors are inadequate.

Structure-Activity Relationship (SAR) Expansion of Tetrahydroquinazoline-Thione Based Bromodomain Inhibitors

The 10.8-fold potency gain conferred by the 3-methoxypropyl N1 substituent over the 4-methoxyphenyl N1 analog against BRD4-BD1 (IC50 4,600 nM vs. 49,800 nM) [2] provides a critical SAR data point for medicinal chemistry optimization. The compound is an essential comparator for any library exploring N1 alkyl ether chain length, branching, and terminal group effects on bromodomain binding affinity.

KRAS G12C Inhibitor Lead Generation Support

Although no direct KRAS inhibition data exists for this specific compound, its congruence with the Pfizer tetrahydroquinazoline pharmacophore—including the crystallographically validated switch II pocket binding mode (PDB 5YY1) [3]—merits its inclusion in focused screening libraries for KRAS G12C drug discovery. Procurement is justified for groups synthesizing or testing focused quinazoline-based libraries against KRAS mutants, with the understanding that primary assay data must be generated de novo.

Physicochemical Property Benchmarking for CNS-Penetrant or Intracellular Target Programs

With a computed XLogP3 of 3.8, zero H-bond donors, and a moderate molecular weight of 393.3 Da [4], the compound occupies an attractive property space for passive permeability. It can serve as a benchmarking tool against hydroxyl-terminated (e.g., 2-hydroxyethyl) and bulkier aromatic (e.g., 4-methoxyphenyl) N1 analogs to empirically assess the impact of N1 chain modifications on logD, solubility, and permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 models.

Application
Selection Property
Validation Focus
BRPF1 epigenetic probe studies
BRPF1-selective binding context
BRPF1-dependent model-response interpretation
Bromodomain SAR library expansion
N1 chain-dependent potency differentiation
Alkyl ether SAR and BRD4-BD1 affinity optimization
KRAS G12C inhibitor library screening
Scaffold congruence with KRAS G12C pharmacophore
De novo KRAS G12C biochemical assay and hit validation
Physicochemical benchmarking for lead optimization
Balanced lipophilicity without H-bond donors
Experimental permeability and solubility profiling
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